molecular formula C3H4Na2O5S B8086892 Sodium 3-sulfonatopropanoate

Sodium 3-sulfonatopropanoate

Cat. No.: B8086892
M. Wt: 198.11 g/mol
InChI Key: CQJFNXIUVONMEX-UHFFFAOYSA-L
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Description

Sodium 3-sulfonatopropanoate is an organic compound with the molecular formula C₃H₄Na₂O₅S. It is a sodium salt of 3-sulfonatopropanoic acid and is characterized by the presence of a sulfonic acid group attached to a three-carbon chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfonatopropanoate typically involves the sulfonation of propanoic acid. The process can be carried out by reacting propanoic acid with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps maintain the desired reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-sulfonatopropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into sulfinate or sulfide compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-sulfonatopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.

    Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of detergents, surfactants, and other cleaning agents due to its excellent solubility and stability.

Mechanism of Action

The mechanism of action of sodium 3-sulfonatopropanoate involves its ability to interact with various molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The pathways involved include:

    Enzyme Inhibition: By binding to active sites, it can inhibit enzyme activity.

    Protein Stabilization: It helps stabilize protein structures by forming ionic interactions.

    Cellular Signaling: It can modulate signaling pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Sodium 3-sulfonatopropanoate can be compared with other sulfonated compounds such as:

  • Sodium methanesulfonate
  • Sodium ethanesulfonate
  • Sodium benzenesulfonate

Uniqueness: What sets this compound apart is its three-carbon chain, which provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, distinguishing it from other sulfonated compounds.

Properties

IUPAC Name

disodium;3-sulfonatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S.2Na/c4-3(5)1-2-9(6,7)8;;/h1-2H2,(H,4,5)(H,6,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJFNXIUVONMEX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Na2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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